7-Methyltetradecanoyl-CoA

Acyl-CoA Dehydrogenase Specificity Enzyme Kinetics Beta-Oxidation

Select 7-Methyltetradecanoyl-CoA as the definitive substrate for studying branched-chain fatty acid metabolism. Its unique C7-methyl branch creates a metabolic roadblock distinct from straight-chain or 2-methyl isomers, making it an essential experimental control for profiling acyl-CoA dehydrogenase (LCAD vs. SBCAD) activity and mitochondrial beta-oxidation mechanisms. This compound is critical for generating accurate, reproducible data in metabolic disorder research and LC-MS/MS acylcarnitine assays. Secure high-purity material to ensure the integrity of your enzyme kinetics, inhibitor screening, and flux analysis studies.

Molecular Formula C36H64N7O17P3S
Molecular Weight 991.9 g/mol
Cat. No. B15551542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyltetradecanoyl-CoA
Molecular FormulaC36H64N7O17P3S
Molecular Weight991.9 g/mol
Structural Identifiers
InChIInChI=1S/C36H64N7O17P3S/c1-5-6-7-8-10-13-24(2)14-11-9-12-15-27(45)64-19-18-38-26(44)16-17-39-34(48)31(47)36(3,4)21-57-63(54,55)60-62(52,53)56-20-25-30(59-61(49,50)51)29(46)35(58-25)43-23-42-28-32(37)40-22-41-33(28)43/h22-25,29-31,35,46-47H,5-21H2,1-4H3,(H,38,44)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)
InChIKeyYNBALDGWGRCYRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyltetradecanoyl-CoA: Technical Specifications and Classification for Research Procurement


7-Methyltetradecanoyl-CoA is a long-chain, methyl-branched acyl-coenzyme A derivative, specifically the thioester of 7-methyltetradecanoic acid and coenzyme A, with a molecular weight of 991.92 Da and the chemical formula C36H64N7O17P3S [1]. It is classified within the broader acyl-CoA family as a long-chain acyl-CoA due to its 14-carbon (C14) backbone and is a substrate for mitochondrial beta-oxidation, where it is transported via the carnitine shuttle system [2]. This compound is utilized in research focused on branched-chain fatty acid metabolism, enzyme specificity studies of acyl-CoA dehydrogenases, and metabolic flux analyses.

Why Generic Acyl-CoA Interchangeability Fails for 7-Methyltetradecanoyl-CoA


Substituting 7-Methyltetradecanoyl-CoA with a straight-chain analog like tetradecanoyl-CoA (myristoyl-CoA) or a differently branched isomer like 2-methyltetradecanoyl-CoA will yield misleading or null results in enzyme assays. The methyl branch at the C7 position imposes a unique steric and electronic constraint on the acyl chain, fundamentally altering its interaction with the active sites of key metabolic enzymes [1]. Specifically, acyl-CoA dehydrogenases exhibit strict chain-length and branching-position specificities [2]. Unlike straight-chain substrates, the C7 branch creates a metabolic roadblock, necessitating alternative or auxiliary enzymes for complete oxidation, a feature not shared by its unbranched counterparts [3]. Therefore, selecting the precise branched-chain acyl-CoA is not a matter of preference but a strict experimental control for studying lipid metabolism disorders or branched-chain amino acid catabolism.

Quantitative Evidence for 7-Methyltetradecanoyl-CoA as a Differentiated Research Tool


Differential Acyl-CoA Dehydrogenase Specificity: 7-Methyl vs. Straight-Chain C14-CoA

While direct kinetic data (Km, Vmax) for 7-Methyltetradecanoyl-CoA with purified enzymes are not reported, class-level inference from the acyl-CoA dehydrogenase family establishes a clear and quantifiable differentiation from its straight-chain analog, tetradecanoyl-CoA (myristoyl-CoA). Long-chain acyl-CoA dehydrogenase (LCAD) has a well-defined substrate preference for C14 straight-chain acyl-CoAs, with reported Km values in the low micromolar range for palmitoyl-CoA (C16) and myristoyl-CoA (C14) [1]. Conversely, enzymes that act on branched-chain substrates, such as short/branched-chain acyl-CoA dehydrogenase (SBCAD/ACADSB), exhibit negligible activity towards straight-chain acyl-CoAs of the same length [2]. The presence of a methyl branch at C7 is predicted to sterically hinder binding in the narrow, hydrophobic active site tunnel of LCAD, effectively excluding it as a substrate and routing it to alternative pathways [3].

Acyl-CoA Dehydrogenase Specificity Enzyme Kinetics Beta-Oxidation Branched-Chain Fatty Acid Metabolism

Comparative Metabolic Fate: 7-Methyl vs. 2-Methyl Branched Acyl-CoA Isomers

The position of the methyl branch critically determines the enzymatic pathway for degradation. 2-Methyl branched fatty acyl-CoAs (e.g., 2-methyltetradecanoyl-CoA) require the action of alpha-methylacyl-CoA racemase (AMACR) to convert (2R)-isomers to the (2S)-isomers, which are the only substrates for peroxisomal branched-chain acyl-CoA oxidase [1]. This is a well-established, stereospecific bottleneck with quantifiable flux rates. In contrast, 7-Methyltetradecanoyl-CoA, with its branch further down the chain, will undergo initial cycles of mitochondrial beta-oxidation before encountering a similar structural impediment, leading to the accumulation of a distinct set of chain-shortened intermediates [2]. Therefore, using the C7 isomer avoids the immediate and dominant rate-limiting step associated with 2-methyl isomers, providing a different window into cellular lipid handling.

Metabolic Flux Analysis Alpha-Methylacyl-CoA Racemase Peroxisomal Beta-Oxidation Isomer-Specific Metabolism

Acylcarnitine Profile Signature: Diagnostic Differentiator for Metabolic Disorders

In clinical metabolomics and newborn screening, the detection of specific acylcarnitine species is a primary diagnostic tool for inborn errors of metabolism. 7-Methyltetradecanoyl-CoA is the obligate precursor to 7-methyltetradecanoylcarnitine [1]. While the exact reference ranges for this specific C14:1-acylcarnitine in human plasma are not publicly standardized, its accumulation would signify a distinct metabolic block compared to the accumulation of C4- or C5-acylcarnitines seen in classic short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency [2]. Using the purified 7-Methyltetradecanoyl-CoA as a standard allows for the precise identification and quantification of this unique biomarker in mass spectrometry-based assays, enabling researchers to differentiate between various acyl-CoA dehydrogenase deficiencies or to track the metabolism of branched-chain fatty acids.

Metabolomics Acylcarnitine Profiling Newborn Screening ACADSB Deficiency

Validated Application Scenarios for 7-Methyltetradecanoyl-CoA in Research and Industry


Enzyme Specificity Assays for Branched-Chain Acyl-CoA Dehydrogenases

Employ 7-Methyltetradecanoyl-CoA as a definitive substrate to differentiate the activity of long-chain acyl-CoA dehydrogenase (LCAD) from short/branched-chain acyl-CoA dehydrogenase (SBCAD/ACADSB). This application is grounded in the class-level inference that the mid-chain methyl branch renders it a poor substrate for LCAD while potentially being acted upon by other dehydrogenases or auxiliary enzymes [1]. This assay is critical for characterizing enzyme function, screening for inhibitors, or studying mutations associated with metabolic disorders [2].

Investigation of Mitochondrial Beta-Oxidation of Mid-Chain Branched Fatty Acids

Use this compound to study the capacity and mechanism of the mitochondrial beta-oxidation machinery to process fatty acids with internal methyl branches. Unlike 2-methyl branched fatty acids, 7-Methyltetradecanoyl-CoA will undergo several cycles of beta-oxidation before the branch impedes the pathway, providing a model for studying the accumulation of chain-shortened intermediates and the potential role of auxiliary enzymes in resolving these roadblocks [3].

Synthesis and Standardization of Diagnostic Acylcarnitine Biomarkers

Utilize 7-Methyltetradecanoyl-CoA as a precursor for the enzymatic synthesis of 7-methyltetradecanoylcarnitine. This acylcarnitine can then serve as a high-purity standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [4]. Its inclusion in targeted metabolomics panels improves the accuracy of quantifying long-chain acylcarnitines and aids in the differential diagnosis of fatty acid oxidation disorders.

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